molecular formula C15H13ClN4O B14797965 2-(1-Aminoethyl)-3-(4-chlorophenyl)pyrido[2,3-d]pyrimidin-4-one

2-(1-Aminoethyl)-3-(4-chlorophenyl)pyrido[2,3-d]pyrimidin-4-one

Cat. No.: B14797965
M. Wt: 300.74 g/mol
InChI Key: CMRNDXXHVLPJEP-UHFFFAOYSA-N
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Description

2-(1-Aminoethyl)-3-(4-chlorophenyl)pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a pyrido[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminoethyl)-3-(4-chlorophenyl)pyrido[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-Chlorophenyl Group: This step might involve a substitution reaction where a chlorophenyl group is introduced to the core structure.

    Aminoethyl Substitution:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aminoethyl group.

    Reduction: Reduction reactions might be used to modify the pyrido[2,3-d]pyrimidine core or the chlorophenyl group.

    Substitution: Various substitution reactions can occur, especially involving the aminoethyl and chlorophenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. It might act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Aminoethyl)-3-phenylpyrido[2,3-d]pyrimidin-4-one: Lacks the chlorophenyl group.

    2-(1-Aminoethyl)-3-(4-methylphenyl)pyrido[2,3-d]pyrimidin-4-one: Contains a methyl group instead of a chlorine atom.

Uniqueness

The presence of the 4-chlorophenyl group in 2-(1-Aminoethyl)-3-(4-chlorophenyl)pyrido[2,3-d]pyrimidin-4-one might confer unique properties, such as increased lipophilicity or specific binding interactions, distinguishing it from similar compounds.

Properties

Molecular Formula

C15H13ClN4O

Molecular Weight

300.74 g/mol

IUPAC Name

2-(1-aminoethyl)-3-(4-chlorophenyl)pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C15H13ClN4O/c1-9(17)14-19-13-12(3-2-8-18-13)15(21)20(14)11-6-4-10(16)5-7-11/h2-9H,17H2,1H3

InChI Key

CMRNDXXHVLPJEP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)Cl)N

Origin of Product

United States

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